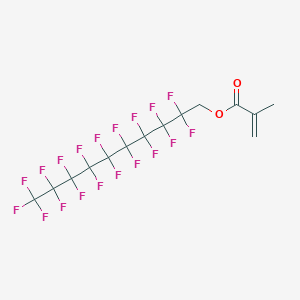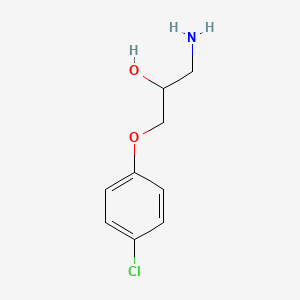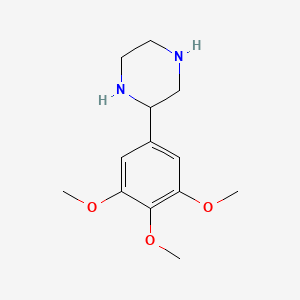![molecular formula C8H6BrF3N2S B1333237 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338982-24-4](/img/structure/B1333237.png)
5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: is a heterocyclic compound that features a thieno[2,3-c]pyrazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole typically involves the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors, such as 3-(trifluoromethyl)thiophene-2-carboxylic acid with hydrazine derivatives under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding alcohols or acids. Reduction reactions can also be performed to modify the trifluoromethyl group.
Cyclization and Ring-Opening Reactions: The thieno[2,3-c]pyrazole core can participate in cyclization reactions to form larger ring systems or undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiols (RSH) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Azides, thiols, and other nucleophile-substituted derivatives.
Oxidation Products: Alcohols, acids, and ketones.
Reduction Products: Reduced trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, potentially inhibiting their function. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the thieno ring, which may affect its reactivity and biological activity.
3-(Bromomethyl)-5-(trifluoromethyl)phenyl-1H-pyrazole: Contains a phenyl ring instead of a thieno ring, which can influence its chemical properties and applications.
Uniqueness
The presence of both the thieno[2,3-c]pyrazole core and the trifluoromethyl group in 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole makes it unique. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Propiedades
IUPAC Name |
5-(bromomethyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2S/c1-14-7-5(2-4(3-9)15-7)6(13-14)8(10,11)12/h2H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYGUNWIOIAUJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)CBr)C(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155666 |
Source


|
| Record name | 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-24-4 |
Source


|
| Record name | 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

